N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-METHOXYPHENYL)ACETAMIDE
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Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that features a benzodioxole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2H-1,3-benzodioxole and 4-methoxyphenylacetic acid.
Formation of Intermediate: The benzodioxole is reacted with a suitable alkylating agent to form the benzodioxole-methyl intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-methoxyphenylacetic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, while the methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Biology: The compound is studied for its effects on cellular pathways and its potential as a biochemical probe.
Materials Science: It is explored for its use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound can also modulate signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)propanamide: Similar structure but with a propanamide group.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of the benzodioxole and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-20-14-5-2-12(3-6-14)9-17(19)18-10-13-4-7-15-16(8-13)22-11-21-15/h2-8H,9-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCBBGROZYVNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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